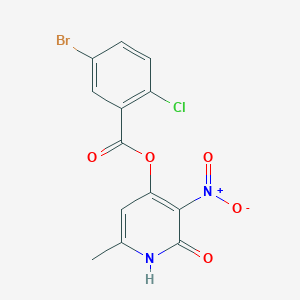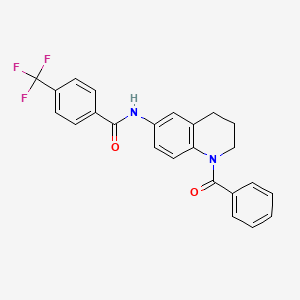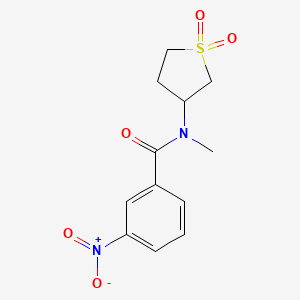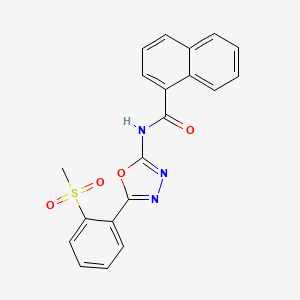
3-(5-Nitroindol-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of nitroindoles, which includes compounds like “3-(5-Nitroindol-1-yl)propanenitrile”, has been a topic of research. For instance, nitroenamines can undergo electrochemical cyclisation to form 3-nitroindoles in the presence of potassium iodide . The reaction proceeds via a sequential paired electrolysis process, beginning with anodic oxidation of iodide (I−) to the iodine radical (I˙), which facilitates cyclisation of the nitroenamine to give a 3-nitroindolinyl radical .Chemical Reactions Analysis
The reactivity of 3-nitroindoles with electron-rich species has been studied . The electrophilic reactivity of 3-nitroindole derivatives has been put at the heart of a wide range of new, albeit challenging, chemical reactions . Dearomatization processes have considerably enriched the scope of C2 C3 functionalizations of these scaffolds .科学的研究の応用
Catalyst in Chemical Synthesis
The compound 3-(5-Nitroindol-1-yl)propanenitrile has been studied in the context of its potential use as a catalyst or as part of catalytic systems in chemical synthesis. For instance, a copper-based metal-organic framework was developed, using a related nitro-substituted compound, for chemo- and regio-selective enamination of β-ketoesters. This highlights the role such nitro-substituted compounds can play in facilitating highly selective chemical transformations with excellent yields, showcasing their potential in catalytic applications (Zhao et al., 2013).
Antimicrobial Studies
Research involving derivatives of similar nitro-substituted compounds has shown significant antimicrobial activity. A series of synthesized derivatives exhibited potent activity against a range of gram-positive and gram-negative bacteria, as well as fungi. This suggests potential applications of 3-(5-Nitroindol-1-yl)propanenitrile and its derivatives in developing new antimicrobial agents, contributing to the ongoing search for new treatments against resistant microbial strains (Desai, Pandya, & Vaja, 2017).
Material Science
In material science, the structural and electronic properties of nitro-substituted compounds are of interest. Studies on the crystal structure of related compounds can provide insights into the design of new materials with potential applications in electronics, photonics, or as precursors for the synthesis of complex materials. The detailed structural analysis contributes to our understanding of molecular interactions and can guide the development of materials with desired properties (Boulhaoua et al., 2015).
Catalysis and Environmental Applications
The investigation into the effects of propane addition on plasma nitrocarburizing demonstrates the relevance of nitro-substituted compounds in enhancing industrial processes. Such studies can lead to improved surface treatments of metals, offering enhanced performance characteristics for various applications. Additionally, the environmental degradation of nitroaromatic compounds, including explosives, highlights the potential of utilizing microbial processes for remediation. Understanding the degradation pathways can inform the development of bioremediation strategies to address environmental contamination by nitroaromatic compounds (Ye et al., 2014).
Energetic Materials
Research on nitro-substituted triazoles, including compounds structurally related to 3-(5-Nitroindol-1-yl)propanenitrile, has led to the development of new classes of energetic materials. These materials exhibit high density and excellent detonation properties, making them potential candidates for use in explosives or propellants. Such studies are crucial for the advancement of materials that are safer, more efficient, and environmentally friendly (Thottempudi & Shreeve, 2011).
特性
IUPAC Name |
3-(5-nitroindol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-5-1-6-13-7-4-9-8-10(14(15)16)2-3-11(9)13/h2-4,7-8H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPADKRRNHWIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCC#N)C=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Nitroindol-1-yl)propanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-[(tert-Butyloxycarbonyl)amino]propanethioic acid](/img/structure/B2701001.png)
![N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2701004.png)

![(3-Fluoro-4-methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2701009.png)
![Tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2701012.png)
![N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2701013.png)
![1-Azaspiro[4.6]undecan-4-ol](/img/structure/B2701014.png)

![5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2701018.png)



![6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2701022.png)